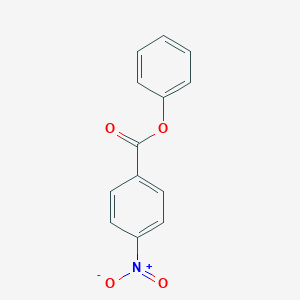

Phenyl 4-nitrobenzoate

描述

Remdesivir isopropyl ester analog is a derivative of remdesivir, a nucleotide analog prodrug that has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2. This compound is designed to enhance the pharmacokinetic properties of remdesivir, making it more effective in clinical applications.

准备方法

合成路线和反应条件

瑞德西韦异丙酯类似物的合成通常涉及从核苷类似物 GS-441524 开始的多步过程。关键步骤包括保护、磷酰胺化和脱保护。 N,N-二甲基甲酰胺二甲基缩醛作为保护剂的使用很常见,然后进行磷酰胺化,随后在温和条件下进行脱保护,以避免降解 .

工业生产方法

瑞德西韦异丙酯类似物的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,以实现高产率和纯度。 该工艺旨在高效且经济有效,确保该化合物可以大量生产以满足临床需求 .

化学反应分析

反应类型

瑞德西韦异丙酯类似物经历了几种类型的化学反应,包括:

氧化: 将羟基转化为羰基。

还原: 将羰基还原为羟基。

取代: 用其他基团取代官能团。

常用试剂和条件

这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常涉及受控温度和 pH 值,以确保所需的反应途径 .

主要产品

从这些反应中形成的主要产物包括各种中间体,这些中间体将进一步加工以产生最终的瑞德西韦异丙酯类似物。 仔细监测这些中间体,以确保最终产品的纯度和功效 .

科学研究应用

Medicinal Chemistry Applications

Phenyl 4-nitrobenzoate serves as a crucial intermediate in synthesizing various pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

Enzyme Inhibition Studies

Recent research has highlighted the role of this compound derivatives as inhibitors of specific enzymes. For instance, studies on its derivatives revealed significant inhibition of enteropeptidase, a serine protease involved in protein digestion. The structure-activity relationship indicated that modifications on the phenyl ring could enhance inhibitory potency, making these compounds promising candidates for treating disorders related to protein metabolism .

Antimicrobial Properties

This compound has demonstrated moderate antimicrobial activity. It was found to exhibit fungicidal effects against certain strains, suggesting its potential use as an antifungal agent. The mechanism involves disrupting cellular processes in fungi, thereby inhibiting their growth.

Biochemical Applications

The compound is also utilized in biochemical research, particularly in studying enzyme kinetics and mechanisms.

Kinetic Studies

Research involving the acylation of α-chymotrypsin by phenyl esters, including this compound, has provided insights into the kinetics of enzyme catalysis. The stopped-flow technique was employed to measure reaction rates, revealing that the ester bond's stability influences the acylation process .

Industrial Applications

This compound is not limited to laboratory settings; it also finds applications in industrial processes.

Synthesis of Carboxylic Acid Derivatives

The compound is a key reagent in synthesizing various carboxylic acid derivatives through catalytic processes involving copper and palladium systems. This application is significant for producing compounds used in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits enteropeptidase | |

| Antimicrobial | Moderate fungicidal activity | |

| Acylation Kinetics | Studied with α-chymotrypsin |

Case Study 1: Inhibition of Enteropeptidase

In a study aimed at discovering new inhibitors for enteropeptidase, several this compound derivatives were synthesized and evaluated. The most potent derivative exhibited an IC value significantly lower than that of existing inhibitors, demonstrating its potential as a therapeutic agent for obesity-related conditions by enhancing protein digestion efficiency .

Case Study 2: Antifungal Activity Assessment

A series of tests were conducted to evaluate the antifungal properties of this compound against Candida species. Results indicated that certain concentrations effectively inhibited fungal growth, supporting its application as a potential antifungal treatment.

作用机制

瑞德西韦异丙酯类似物的作用机制涉及其在细胞内转化为活性三磷酸形式。这种活性形式抑制病毒 RNA 聚合酶,阻止病毒 RNA 的复制。该化合物靶向依赖 RNA 的 RNA 聚合酶,该酶对于病毒复制至关重要。 这种抑制导致病毒载量降低,并有助于控制感染 .

相似化合物的比较

类似化合物

莫努匹拉韦: 另一种具有抗病毒特性的核苷类似物。

PF-07321332: 一种具有抗病毒活性的蛋白酶抑制剂。

GS-441524: 瑞德西韦的母体核苷类似物。

独特性

瑞德西韦异丙酯类似物因其增强的药代动力学特性而独一无二,这使其在体内的吸收和分布更好。 这使其在临床环境中比其母体化合物 GS-441524 更有效 .

生物活性

Phenyl 4-nitrobenzoate (CHNO) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in various fields, supported by recent research findings and case studies.

This compound is synthesized through the reaction of 4-nitrobenzoic acid with phenol in the presence of a dehydrating agent. This compound forms a polymerized ester, which has implications for its biological activity and stability in various environments . The structural characteristics of this compound contribute to its reactivity and interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including this compound, possess significant antimicrobial properties. A study highlighted that certain nitrobenzoate compounds demonstrated moderate fungicidal activity against various fungal strains, including Fusarium oxysporum and Alternaria solani at concentrations of 50 µg/mL . This suggests potential applications in agricultural settings for disease control.

2. Anti-inflammatory Properties

Nitrobenzoate compounds have been investigated for their anti-inflammatory effects. Studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism involves the modulation of signaling pathways associated with inflammation, making them potential candidates for treating inflammatory diseases.

3. Anti-cancer Potential

The anti-cancer properties of nitrobenzoate derivatives are also noteworthy. Research has indicated that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Specifically, it has been shown to disrupt tubulin polymerization, a critical process for cancer cell division . Additionally, compounds derived from nitrobenzoates have been explored for their ability to inhibit angiogenesis, which is essential for tumor growth and metastasis .

Case Studies

Case Study 1: Antifungal Activity

In a comparative study on the antifungal activity of various nitrobenzoates, this compound was found to exhibit comparable efficacy to established antifungal agents against Alternaria solani. The study utilized in vitro assays to evaluate the minimum inhibitory concentration (MIC) and demonstrated that this compound could serve as a viable alternative in managing fungal infections in crops .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound revealed its ability to significantly reduce swelling in an animal model of acute inflammation. The compound was administered intraperitoneally, leading to a marked decrease in inflammatory markers such as TNF-α and IL-6 . This finding supports its potential use in therapeutic applications for inflammatory conditions.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

属性

IUPAC Name |

phenyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSSRKMAXZEBEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162216 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-05-6 | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1429-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-BENZOIC ACID PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of Phenyl 4-nitrobenzoate hydrolysis in the presence of o-iodosobenzoate?

A1: [] o-Iodosobenzoate (IBA-) catalyzes the hydrolysis of this compound through a nucleophilic mechanism. The reaction proceeds through the formation of a detectable intermediate, 1-(4-nitrobenzoyloxy)-1,2-benzodoxol-3(1H)-one. The rate-limiting step involves the collapse of a tetrahedral intermediate formed by the attack of IBA- on the ester, leading to the departure of phenol as the leaving group. This catalytic process is highly efficient, surpassing imidazole in its activity due to factors like nucleophilicity enhancement (α-effect), reduced steric hindrance, and a more favorable entropy of activation.

Q2: How does the structure of this compound affect its rate of base-catalyzed hydrolysis?

A2: [] The presence of the nitro group (NO2) at the para position of the benzoyl moiety in this compound significantly influences its reactivity towards base-catalyzed hydrolysis. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions (OH-). This effect is reflected in the Hammett relationship, where this compound exhibits a reaction constant (ρ) of 2.44, indicating a strong positive influence of electron-withdrawing substituents on the hydrolysis rate.

Q3: Can this compound be used as an initiator in polymer synthesis?

A3: [] Yes, this compound serves as an effective initiator in the chain-growth polycondensation of specific monomers, like phenyl 4-(4-octyloxybenzylamino)benzoate. This process yields well-defined poly(p-benzamide) with controlled molecular weight and low polydispersity. The nitro group in this compound likely acts as an activating group, facilitating the initiation step of the polymerization reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。